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Cat. No.: B1461716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter type 1

(GlyT1), a member of the solute carrier 6 (SLC6A9) family of neurotransmitter transporters.[1]

GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft, which is essential for

the function of N-methyl-D-aspartate (NMDA) receptors. By blocking the reuptake of glycine,

PF-03463275 increases the concentration of this co-agonist in the synapse, thereby

potentiating NMDA receptor-mediated neurotransmission.[1] This mechanism of action has

positioned PF-03463275 as a potential therapeutic agent for treating the cognitive and negative

symptoms of schizophrenia, which are thought to be associated with NMDA receptor

hypofunction. This document provides a comprehensive overview of the in vitro

characterization of PF-03463275, including its binding affinity, functional activity, selectivity, and

metabolic stability.

Quantitative Pharmacological Data
The in vitro pharmacological profile of PF-03463275 has been characterized through a series

of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: Glycine Transporter Binding Affinity and Functional Activity of PF-03463275
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Parameter Target Value Assay Type

Ki Human GlyT1 11.6 nM
Radioligand Binding

Assay

IC50 Human GlyT2 > 10 µM Glycine Uptake Assay

Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro ADME Profile of PF-03463275

Parameter Assay Result

Permeability MDCK-MDR1 Assay

Improved permeability relative

to earlier compounds in the

series

Metabolic Stability
Human Liver Microsomes

(HLM)
Favorable (t1/2 = 80 min)

ADME: Absorption, Distribution, Metabolism, and Excretion; MDCK-MDR1: Madin-Darby

canine kidney cells transfected with the multi-drug resistance gene 1; t1/2: half-life.

Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and

replication of the pharmacological data.

GlyT1 Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of PF-03463275 for the human

GlyT1 transporter.

Materials:

Cell membranes prepared from a cell line stably expressing human GlyT1.

A suitable radioligand (e.g., [3H]-labeled high-affinity GlyT1 inhibitor).
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PF-03463275 as the competing non-radiolabeled ligand.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Cell membranes are incubated with a fixed concentration of the radioligand and varying

concentrations of PF-03463275.

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined

period to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from

free radioligand.

The filters are washed with ice-cold assay buffer to remove non-specifically bound

radioactivity.

The radioactivity retained on the filters is quantified using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled GlyT1 inhibitor.

The IC50 value is calculated by non-linear regression analysis of the competition binding

data.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Glycine Uptake Assay
This functional assay measures the ability of PF-03463275 to inhibit the uptake of glycine into

cells expressing GlyT1 or GlyT2, thus determining its IC50 and selectivity.
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Materials:

Cell lines stably expressing human GlyT1 or human GlyT2 (e.g., CHO-K1 cells).

[3H]-Glycine or another radiolabeled glycine.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

PF-03463275.

Scintillation fluid and counter.

Procedure:

Cells are seeded in multi-well plates and grown to confluence.

On the day of the assay, the cell culture medium is removed, and the cells are washed with

assay buffer.

Cells are pre-incubated with varying concentrations of PF-03463275 for a specified time.

The uptake reaction is initiated by adding a solution containing a fixed concentration of

radiolabeled glycine.

The incubation is carried out for a short period (e.g., 10-20 minutes) at a controlled

temperature (e.g., 37°C).

The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The IC50 value is determined by plotting the percentage of inhibition of glycine uptake

against the concentration of PF-03463275 and fitting the data to a sigmoidal dose-response

curve.

MDCK-MDR1 Permeability Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay assesses the potential of a compound to cross the intestinal barrier and the blood-

brain barrier by measuring its transport across a monolayer of MDCK-MDR1 cells.

Materials:

MDCK-MDR1 cells.

Transwell inserts.

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

PF-03463275.

LC-MS/MS for quantification.

Procedure:

MDCK-MDR1 cells are seeded on Transwell inserts and cultured until a confluent monolayer

is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

The transport experiment is initiated by adding PF-03463275 to either the apical (A) or

basolateral (B) chamber of the Transwell insert.

Samples are collected from the receiver chamber at various time points.

The concentration of PF-03463275 in the collected samples is quantified by LC-MS/MS.

The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-

to-B) and basolateral-to-apical (B-to-A) transport.

The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a

substrate of the P-glycoprotein (P-gp) efflux transporter.

Human Liver Microsomal (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes,

providing an indication of its hepatic clearance.

Materials:
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Pooled human liver microsomes.

NADPH regenerating system (cofactor for CYP450 enzymes).

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

PF-03463275.

Acetonitrile or other organic solvent to stop the reaction.

LC-MS/MS for quantification.

Procedure:

A reaction mixture containing human liver microsomes, PF-03463275, and phosphate buffer

is pre-incubated at 37°C.

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is

quenched by adding a cold organic solvent.

The samples are centrifuged to precipitate the proteins.

The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining

parent compound (PF-03463275).

The natural logarithm of the percentage of remaining compound is plotted against time, and

the slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

Visualizations
Signaling Pathway of PF-03463275

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/product/b1461716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synaptic Cleft

Presynaptic Neuron

Glial Cell

Glycine

NMDA Receptor

Co-agonist
Binding

GlyT1

Reuptake

GlyT1

Reuptake

Postsynaptic Neuron

Potentiation of
Neurotransmission

PF-03463275

Inhibits

Inhibits

Click to download full resolution via product page

Caption: Signaling pathway of PF-03463275.

Experimental Workflow for In Vitro Characterization
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Caption: Experimental workflow for in vitro characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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